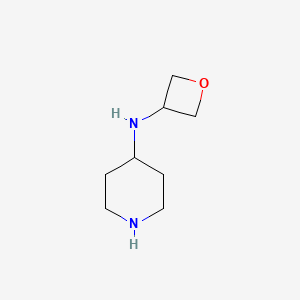

N-(Oxetan-3-yl)piperidin-4-amine

Description

Significance as a Versatile Molecular Scaffold for Complex Organic Synthesis

The structure of N-(Oxetan-3-yl)piperidin-4-amine is prized for its utility as a versatile scaffold. The primary amine on the piperidine (B6355638) ring serves as a key functional handle, allowing for a wide range of chemical transformations. This includes N-alkylation, acylation, and participation in reductive amination reactions, enabling the straightforward attachment of diverse substituents and the construction of larger, more complex molecules.

Synthetic chemists leverage this reactivity to build libraries of compounds for various applications. For instance, the core structure can be elaborated to synthesize derivatives for screening in drug discovery programs. The synthesis of related piperidine derivatives often involves multi-step sequences, including the formation of intermediates like carbohydrazides and oxadiazoles, which are then further functionalized. tjpr.org The ability to readily create new derivatives is a hallmark of a valuable molecular scaffold. The synthesis of related structures, such as 4-(Oxetan-3-yl)piperidine, often involves alkylation or coupling reactions, highlighting the utility of these motifs as building blocks for more intricate molecules like protein degraders and kinase inhibitors.

Strategic Importance in Heterocyclic Compound Design and Discovery

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant percentage of pharmaceuticals containing at least one heterocyclic ring. researchgate.net this compound is strategically important because it combines two distinct and valuable heterocyclic systems: piperidine and oxetane (B1205548).

The design of new drugs often involves modifying existing scaffolds to optimize their properties. The this compound framework allows for systematic modifications at multiple points:

The Piperidine Nitrogen: The point of attachment for the oxetane ring.

The Piperidine C-4 Amine: A primary site for derivatization.

The Piperidine Ring: Conformationally flexible and can be further substituted.

The Oxetane Ring: Provides unique steric and electronic properties.

This modularity allows chemists to fine-tune the molecule's three-dimensional shape, polarity, and hydrogen bonding capacity to achieve desired interactions with biological targets. The discovery of N-(indazol-3-yl)piperidine-4-carboxylic acids as potent allosteric inhibitors for autoimmune diseases showcases how piperidine scaffolds can be optimized to create highly active and selective compounds. nih.gov The synthesis of various piperidine derivatives through methods like hydrogenation, cyclization, and cycloaddition further underscores the broad applicability of this heterocyclic system in creating new chemical entities. nih.govmdpi.com

Foundational Role of the Oxetane and Piperidine Moieties in Medicinal Chemistry Contexts

The value of this compound is deeply rooted in the well-established importance of its constituent parts in medicinal chemistry.

The Oxetane Moiety: The oxetane ring, a four-membered ether, has gained significant traction in drug design as a "modern isostere". acs.org Its incorporation into molecules can lead to substantial improvements in key physicochemical properties. nih.govresearchgate.net Oxetanes are compact, polar, and sp³-rich, often used as surrogates for less favorable groups like gem-dimethyl or carbonyl functionalities. nih.govacs.org Introducing an oxetane can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, all of which are critical for developing viable drug candidates. acs.orgresearchgate.net Furthermore, the oxetane ring can influence the basicity of nearby amines and improve pharmacokinetic profiles. acs.orgacs.org

The Piperidine Moiety: The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved drugs, found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pubijnrd.org Its prevalence is due to its favorable properties:

It acts as a versatile scaffold that can be readily substituted to explore structure-activity relationships. researchgate.net

It can improve a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability. researchgate.net

The nitrogen atom can be protonated at physiological pH, allowing for ionic interactions and improved solubility.

The introduction of chiral centers into the piperidine ring can further refine biological activity, selectivity, and pharmacokinetic properties while potentially reducing cardiac toxicity. researchgate.net The combination of these two powerful moieties in a single, readily available building block makes this compound a compound of high strategic value in the ongoing quest for new and improved chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

N-(oxetan-3-yl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-3-9-4-2-7(1)10-8-5-11-6-8/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYTYCNLMSWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301307430 | |

| Record name | N-3-Oxetanyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349716-31-9 | |

| Record name | N-3-Oxetanyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349716-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-3-Oxetanyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of the N Oxetan 3 Yl Piperidin 4 Amine Scaffold

Functionalization of the Piperidine (B6355638) Nitrogen Atom

The secondary amine at position 1 of the piperidine ring is a nucleophilic center that readily participates in a variety of bond-forming reactions. This allows for the introduction of diverse functional groups, significantly altering the molecule's physicochemical properties.

The piperidine nitrogen can be readily acylated or carbamoylated to generate a range of derivatives. These functional groups are prevalent in drug molecules due to their hydrogen bonding capabilities and metabolic stability.

Amide Synthesis: Amides are typically formed by reacting the piperidine nitrogen with an activated carboxylic acid derivative, such as an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base to scavenge the resulting acid. Alternatively, direct coupling with a carboxylic acid can be achieved using standard peptide coupling reagents.

Urea (B33335) Synthesis: The synthesis of N,N'-disubstituted ureas is commonly accomplished through the reaction of the piperidine nitrogen with an isocyanate. nih.gov This reaction is generally high-yielding and proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group. conicet.gov.ar Phosgene-free methods, which are safer and more environmentally friendly, have also been developed for urea synthesis. nih.gov

Carbamate (B1207046) Synthesis: Carbamates can be synthesized by reacting the piperidine nitrogen with a chloroformate, such as ethyl or benzyl (B1604629) chloroformate. researchgate.net Modern approaches also utilize less hazardous reagents, such as reacting the amine with carbonates or using urea as a carbonyl source in catalyzed reactions to form the carbamate linkage. nih.govrsc.org

Table 1: Derivatization Reactions at the Piperidine Nitrogen (Position 1)

| Derivative Class | Reagent Type | Resulting Linkage | General Reaction Principle |

| Amide | Acyl Halide, Carboxylic Acid | -N-C(=O)R | Nucleophilic Acyl Substitution |

| Urea | Isocyanate | -N-C(=O)NHR | Nucleophilic Addition to Isocyanate |

| Carbamate | Chloroformate, Carbonate | -N-C(=O)OR | Nucleophilic Substitution/Addition |

| Sulfonamide | Sulfonyl Chloride | -N-S(=O)₂R | Nucleophilic Attack on Sulfonyl Group |

| Sulfamide | Sulfamoyl Chloride | -N-S(=O)₂NHR | Nucleophilic Attack on Sulfamoyl Group |

Synthesis of Sulfonamide and Sulfamide Derivatives

Sulfonamides and related structures are important pharmacophores found in numerous therapeutic agents.

Sulfonamide Synthesis: The reaction of the piperidine nitrogen with a sulfonyl chloride (R-SO₂Cl) in the presence of a base yields the corresponding sulfonamide derivative. This reaction is analogous to acylation and is a robust method for installing a sulfonyl group. The properties of the resulting molecule can be tuned by varying the 'R' group on the sulfonyl chloride. The synthesis of various sulfonamide-containing compounds has been documented as a strategy in the development of enzyme inhibitors. nih.gov

Sulfamide Synthesis: Sulfamides can be prepared by reacting the piperidine nitrogen with a sulfamoyl chloride (R₂NSO₂Cl). An alternative two-step, one-pot procedure involves reacting the amine first with sulfuryl chloride (SO₂Cl₂) and then with a primary or secondary amine to yield the unsymmetrically substituted sulfamide.

Modifications at the Piperidine 4-Position

The 4-position of the scaffold is characterized by the N-(oxetan-3-yl)amino group. The oxetane (B1205548) ring is a valuable substituent in medicinal chemistry, often introduced to improve properties such as aqueous solubility and metabolic stability. The secondary amine at this position presents a potential site for further functionalization, although it is sterically more hindered than the piperidine ring nitrogen.

Further alkylation or acylation at this nitrogen is chemically feasible but may require more forcing conditions compared to the derivatization at the more accessible piperidine nitrogen. While specific examples of further modifying the N-(oxetan-3-yl)amino group on this exact scaffold are not detailed in the surveyed literature, the general reactivity of secondary amines suggests this possibility. In many complex molecules, the 4-amino piperidine core is often part of an amide linkage, as seen in structures like prucalopride, where the amide is formed with the 4-amino group. pharmaffiliates.com

Diversification through Varied Connector Moieties

The presence of two distinct nitrogen atoms allows the N-(Oxetan-3-yl)piperidin-4-amine scaffold to be incorporated into larger molecular constructs through the use of connector or linker moieties. This strategy is central to fields like probe development and the design of bifunctional molecules.

The piperidine nitrogen at position 1 is an ideal handle for introducing linkers. For example, reaction with a bifunctional reagent, such as an activated di-acid or a halo-acyl halide, can attach a linker that possesses a second reactive functional group. This second group can then be used to conjugate the entire scaffold to another molecule of interest, such as a protein ligand or a fluorescent tag. This modular approach allows for the systematic exploration of chemical space by varying the nature, length, and flexibility of the connector moiety to optimize the properties of the final conjugate. The synthesis and structure-activity relationship studies of various piperidine-containing compounds often explore substitutions at this position to enhance target engagement. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to confirm the elemental composition of N-(Oxetan-3-yl)piperidin-4-amine with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₈H₁₆N₂O. guidechem.com HRMS analysis, typically using electrospray ionization (ESI), would show a prominent ion corresponding to the protonated molecule [M+H]⁺. The experimentally measured m/z value is compared to the theoretically calculated exact mass. A match within a narrow tolerance (typically < 5 parts per million) provides unequivocal confirmation of the molecular formula.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂O |

| Calculated Monoisotopic Mass ([M]) | 156.1263 g/mol |

| Calculated m/z for [M+H]⁺ | 157.1335 |

| Typical Experimental m/z for [M+H]⁺ | 157.1332 (Example) |

| Typical Mass Accuracy | < 5 ppm |

Application of X-ray Crystallography for Molecular Structure Determination in Ligand-Protein Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule. nih.gov While obtaining a crystal structure of this compound as a standalone small molecule is possible, the technique's true power in medicinal chemistry lies in its ability to resolve the structure of the ligand when it is bound to its biological target, such as a protein or enzyme. nih.govspringernature.com

By co-crystallizing the ligand with its target protein or by soaking the ligand into pre-formed protein crystals, researchers can obtain a high-resolution map of the protein-ligand complex. springernature.com This structural data provides invaluable insights into the precise binding mode of the ligand. Key information that can be elucidated includes:

Binding Conformation: The exact three-dimensional shape the ligand adopts to fit within the protein's binding site.

Key Molecular Interactions: The specific hydrogen bonds, ionic interactions, hydrophobic contacts, and other non-covalent forces that stabilize the complex.

Solvent-Mediated Interactions: The role of water molecules in mediating the binding between the ligand and the protein.

This detailed structural information is fundamental to structure-based drug design. It allows medicinal chemists to rationally design new analogs of this compound with improved potency, selectivity, and pharmacokinetic properties by optimizing the interactions with the target protein.

Role in Chemical Biology and Advanced Drug Design

Influence of Oxetane (B1205548) and Piperidine (B6355638) Rings on Molecular Properties in Drug Design Paradigms

The rational incorporation of specific ring systems is a cornerstone of contemporary drug design. The oxetane and piperidine moieties within N-(Oxetan-3-yl)piperidin-4-amine are not merely structural linkers but are strategically employed to fine-tune the physicochemical and pharmacological properties of a molecule.

The pursuit of drug candidates with optimized pharmacological profiles has led to an increased focus on molecules that occupy three-dimensional space, moving away from flat, aromatic structures. nih.gov The oxetane ring, in particular, is an attractive motif for imparting three-dimensionality. nih.govnih.gov Its sp³-hybridized carbon atoms create a non-planar structure that can lead to improved aqueous solubility and allow for the exploration of previously inaccessible chemical space. nih.gov This increased three-dimensionality is associated with a lower attrition rate for clinical candidates, which is often attributed to better target selectivity and superior pharmacokinetic profiles. nih.gov

Table 1: Impact of Oxetane Incorporation on Molecular Properties

| Property | Influence of Oxetane Ring | Source |

| Three-Dimensionality | Increases sp³ character, leading to non-flat molecular geometry. | nih.gov |

| Polarity | Increases polarity due to the presence of the oxygen atom. | nih.govacs.org |

| Aqueous Solubility | Generally improves aqueous solubility. | nih.govacs.org |

| Lipophilicity (LogD) | Can be fine-tuned to optimize drug-like properties. | nih.govacs.org |

| Metabolic Stability | Can block metabolically weak spots. | nih.gov |

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a widely used strategy in lead optimization. researchgate.net Oxetanes have gained significant traction as effective bioisosteres for several common functional groups. nih.govacs.org They are frequently used to replace metabolically labile groups like gem-dimethyl or carbonyl functionalities. acs.orgacs.orgnih.gov

The substitution of a gem-dimethyl group with an oxetane ring can lead to profound and beneficial changes in a molecule's properties, including enhanced aqueous solubility and metabolic stability. acs.org Similarly, oxetanes can serve as isosteres for carbonyl groups, offering a more polar and three-dimensional alternative while potentially improving metabolic clearance. nih.govnih.gov This strategy of bioisosteric replacement allows medicinal chemists to address specific liabilities in a lead compound—such as poor solubility or rapid metabolism—without drastically altering the core structure responsible for its biological activity. researchgate.net The 3-substituted pattern of the oxetane in this compound is common in drug discovery, partly due to its superior stability and synthetic accessibility. acs.org

The basicity (pKa) of amine groups is a critical parameter in drug design, influencing properties such as solubility, cell permeability, and off-target activity, including hERG channel binding. cambridgemedchemconsulting.comnih.gov While basic centers can be advantageous for forming water-soluble salts, excessively high basicity can lead to undesirable effects. cambridgemedchemconsulting.comcambridgemedchemconsulting.com

The oxetane ring in this compound plays a crucial role in modulating the basicity of the adjacent piperidine nitrogen. Oxetanes are electron-withdrawing groups that can significantly reduce the pKa of a nearby amine. cambridgemedchemconsulting.com It has been demonstrated that an oxetane positioned alpha to an amine can lower its pKa by as much as 2.7 units. acs.org This ability to attenuate amine basicity is a key advantage, as it can help mitigate risks associated with high basicity, such as improved clearance profiles and reduced hERG liability. acs.orgcambridgemedchemconsulting.com The basicity of the piperidine nitrogen can be further fine-tuned by substitutions on the ring or by its replacement with other heterocycles like morpholine (B109124) or piperazine. cambridgemedchemconsulting.comcambridgemedchemconsulting.com

Table 2: Strategies for Tuning Amine Basicity

| Strategy | Effect on pKa | Potential Benefit | Source |

| Introduction of an Oxetane | Reduces basicity through an inductive effect. | Reduced hERG activity, improved clearance. | acs.orgcambridgemedchemconsulting.com |

| Heteroatom Substitution (e.g., Fluorine) | Reduces basicity. | Minimal steric impact. | cambridgemedchemconsulting.com |

| Replacement with Morpholine | Modulates basicity. | Alternative physicochemical properties. | cambridgemedchemconsulting.com |

| N-Acyl or N-Sulfonyl Piperazine | Modulates basicity. | Alternative physicochemical properties. | cambridgemedchemconsulting.com |

This compound as a Core Scaffold for Bioactive Molecule Development

The combination of favorable properties conferred by the oxetane and piperidine rings makes this compound an attractive core scaffold for the development of new bioactive molecules. A scaffold is a central molecular framework upon which a library of compounds can be built.

Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the core structure of a known active ligand with a structurally different scaffold, while aiming to maintain or improve biological activity. This approach is valuable for discovering novel intellectual property, improving ADME properties, or escaping known toxicity issues.

The this compound framework is well-suited for scaffold hopping initiatives. Its inherent three-dimensionality and the specific vectoral orientation of its substituent points can mimic the spatial arrangement of functional groups in other, often more complex or problematic, scaffolds. For example, it could be used to replace a less stable or more lipophilic core while preserving the key pharmacophoric interactions with a biological target. The ability to generate virtual libraries of compounds based on this scaffold allows for in silico screening to identify promising candidates for synthesis and biological evaluation. researchgate.net

The generation of compound libraries around a central scaffold is a fundamental strategy for lead generation in drug discovery. researchgate.net The this compound scaffold offers multiple points for diversification. The secondary amine of the piperidine ring and the primary amine at the 4-position provide convenient handles for chemical modification, allowing for the attachment of a wide variety of substituents through reactions like amidation, alkylation, and reductive amination. nih.gov

The synthesis of libraries based on piperidine cores is a well-established practice in medicinal chemistry. mdpi.comnih.gov Furthermore, the development of synthetic methods for producing diverse oxetane building blocks has made their incorporation into drug discovery programs more accessible. rsc.org By systematically varying the groups attached to the this compound core, chemists can create a library of diverse compounds. This library can then be screened against various biological targets to identify initial "hit" compounds. Subsequent structure-activity relationship (SAR) studies on these hits can guide the optimization process, ultimately leading to the development of potent and selective drug candidates. The design of such libraries often involves computational modeling to ensure the resulting compounds possess favorable drug-like properties. nih.gov

Identification and Characterization of Biological Targets Modulated by this compound Containing Ligands

The this compound scaffold is a key structural motif that has been incorporated into various ligands to modulate the activity of biological targets, particularly in the realm of kinase inhibition. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive component in modern drug design.

Ligands Incorporating the Scaffold as Dual Leucine Zipper Kinase (DLK/MAP3K12) Inhibitors

A significant application of the this compound scaffold is in the development of potent and selective inhibitors of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). DLK is a key regulator of neuronal degeneration and is considered a promising therapeutic target for neurodegenerative diseases such as Alzheimer's disease.

One prominent example is the inhibitor GNE-3511 , which incorporates the this compound core. This compound has demonstrated concentration-dependent protection of neurons from degeneration in vitro and dose-dependent activity in animal models of neurodegenerative disease. The oxetane group, in particular, is often introduced to improve metabolic stability and aqueous solubility, crucial properties for CNS-penetrant drugs. The design of such inhibitors focuses on achieving high selectivity over other kinases, such as JNKs and MLKs, to minimize off-target effects.

Table 1: Properties of DLK Inhibitor GNE-3511

| Property | Value | Reference |

|---|---|---|

| Synonym | 2-((6-(3,3-Difluoropyrrolidin-1-yl)-4-(1-(oxetan-3-yl)piperidin-4-yl)pyridin-2-yl)amino)isonicotinonitrile | |

| Ki (DLK) | 500 pM | |

| IC50 (JNK1) | 129 nM | |

| IC50 (JNK2) | 514 nM | |

| IC50 (JNK3) | 364 nM | |

| IC50 (MLK1) | 67.8 nM | |

| IC50 (MLK2) | 767 nM | |

| IC50 (MLK3) | 602 nM |

| Neuronal Protection (in vitro) | IC50 = 107 nM | |

Utility in the Design of Kinase Inhibitors and Protein Degraders

The utility of the this compound scaffold extends beyond DLK to the broader field of kinase inhibitor design. Its properties make it a valuable fragment for developing inhibitors against various other kinases implicated in diseases such as cancer.

Furthermore, this scaffold holds potential in the burgeoning field of targeted protein degradation, particularly in the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

A typical PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. Given that ligands containing the this compound scaffold can potently and selectively bind to kinases, they can be adapted for use as the POI-binding moiety in a PROTAC. This would enable the targeted degradation of specific kinases, offering a different therapeutic modality compared to simple inhibition. While specific examples of PROTACs explicitly using this scaffold are not yet widely reported, the principles of PROTAC design suggest its potential utility in this area.

Exploration as a Chemical Probe for Investigating Enzyme Mechanisms

A chemical probe is a small molecule that is used to study and manipulate a biological system, such as an enzyme or a signaling pathway. For a molecule to be an effective chemical probe, it must be potent, selective, and have well-understood mechanism of action.

Given the high potency and selectivity demonstrated by some inhibitors containing the this compound scaffold, such as GNE-3511 for DLK, these molecules have the potential to be developed into valuable chemical probes. By using such a probe, researchers could investigate the downstream consequences of specifically inhibiting a target kinase in various cellular and in vivo models. This can help to elucidate the role of the enzyme in different biological processes and to validate it as a drug target. However, specific studies detailing the use of this compound-containing compounds as chemical probes to investigate enzyme mechanisms are not extensively documented in the public literature.

Structure-Activity Relationship (SAR) Investigations of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For ligands containing the this compound scaffold, SAR investigations would typically explore modifications at several key positions to understand their impact on biological activity.

The core this compound structure presents several points for chemical modification:

The Oxetane Ring: The four-membered ether ring is a key feature. SAR studies often involve replacing the oxetane with other small, polar groups to assess the impact on properties like solubility, metabolic stability, and interaction with the target protein. The oxygen atom can act as a hydrogen bond acceptor, and the ring itself has a distinct three-dimensional shape that can be critical for fitting into a binding pocket.

The Piperidine Ring: Modifications to the piperidine ring, such as the introduction of substituents or its replacement with other cyclic amines (e.g., pyrrolidine, azetidine), can influence the compound's conformation, basicity, and interactions with the target. For instance, in the context of choline (B1196258) transporter inhibitors, substitutions on the piperidine ring were found to be critical for activity.

SAR studies on related piperidine-containing molecules have shown that even small changes can lead to significant differences in biological activity. For example, in a series of cannabinoid receptor antagonists, the length and bulk of substituents on the aminopiperidine region were found to correlate with receptor affinity and efficacy. Similarly, in the development of ketamine analogues, the position of substituents on an aromatic ring attached to a cyclohexanone (B45756) core significantly impacted anesthetic and analgesic properties.

Computational Chemistry Approaches in the Study of N Oxetan 3 Yl Piperidin 4 Amine

Molecular Modeling and Simulation Studies for Conformational Analysis

Molecular modeling and simulation are pivotal in understanding the three-dimensional structure and dynamics of N-(Oxetan-3-yl)piperidin-4-amine. The conformational flexibility of the piperidine (B6355638) and oxetane (B1205548) rings significantly influences how the molecule interacts with biological targets.

Conformational analysis helps determine the preferred spatial arrangements of the atoms in the molecule. For instance, studies on similar structures, like N-[3,4-dihydro-4-oxoquinazolin-3-yl]aziridines, have utilized X-ray crystallography to reveal the preferred orientation around N-N bonds, where the lone pairs of electrons on adjacent nitrogen atoms are eclipsed. rsc.org This type of analysis is crucial for understanding the rotamer equilibria in solution. rsc.org For this compound, understanding the puckering of the piperidine and oxetane rings and the relative orientation of the amino group is essential for predicting its binding mode to target proteins.

In Silico Prediction and Optimization of Drug Design Relevant Molecular Properties

In silico tools are extensively used to predict the physicochemical and pharmacokinetic properties of drug candidates, a process often referred to as ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. nih.govmdpi.com These predictions are vital in the early stages of drug discovery to identify compounds with favorable drug-like properties and to eliminate those with a high probability of failure. nih.gov

For this compound, various molecular properties can be calculated using computational methods. These properties are often evaluated against established guidelines like Lipinski's rule of five to assess the compound's potential for oral bioavailability. termedia.pl Key predicted properties for this compound and its analogs include molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). mdpi.comtermedia.pl The oxetane moiety is known to be a valuable substituent in medicinal chemistry as it can improve aqueous solubility and metabolic stability.

Below is a table of computationally predicted properties for this compound and a related compound.

| Property | This compound | 1-(Oxetan-3-yl)piperazine |

| Molecular Formula | C8H16N2O | C7H14N2O |

| Molecular Weight | 156.22 g/mol | 142.20 g/mol |

| XlogP | -0.4 | -0.7 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 |

| Topological Polar Surface Area | 35.7 Ų | 24.5 Ų |

| Rotatable Bond Count | 2 | 1 |

Data sourced from PubChem and other chemical databases. uni.lunih.gov

These in silico predictions guide chemists in optimizing the structure of this compound to enhance its drug-like properties. For example, modifications can be made to modulate lipophilicity, improve permeability, or reduce potential metabolic liabilities. nih.gov

Application of Structure-Based Design Principles and Analysis of Ligand-Protein Interactions

Structure-based drug design (SBDD) relies on the three-dimensional structure of the target protein to design and optimize ligands. This approach is particularly powerful when a high-resolution crystal structure of the target protein in complex with a ligand is available.

In the context of this compound, if the biological target is known, SBDD can be employed to understand the key interactions driving binding affinity and selectivity. For example, in studies of inhibitors for tryptase, a serine protease, X-ray structures were used to guide the modification of lead compounds to optimize potency and pharmacokinetic properties. nih.gov This involved identifying key hydrogen bond contacts and optimizing the fit of the ligand within the binding pocket. dundee.ac.uk

The analysis of ligand-protein interactions for derivatives of this compound would involve identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the target protein. Computational docking simulations can predict the binding pose of the molecule within the active site, and molecular dynamics simulations can assess the stability of these interactions over time. nih.gov

Utilization of Library Modeling Tools for Molecular Shape Distribution Analysis

Library modeling tools and molecular shape analysis are used to explore the chemical space and diversity of a set of compounds. By analyzing the three-dimensional shape and electrostatic properties of molecules, researchers can design focused libraries for screening or compare the shape of a lead compound to databases of known drugs.

Emerging Research Directions and Future Perspectives

Continued Development of Novel Therapeutic Agents Incorporating the Scaffold

The N-(Oxetan-3-yl)piperidin-4-amine scaffold is a key component in the development of new therapeutic agents, primarily due to the advantageous properties conferred by the oxetane (B1205548) motif. nih.gov The oxetane ring, a four-membered heterocycle containing an oxygen atom, is noted for its ability to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability in drug candidates. nih.govnih.gov These characteristics are highly sought after in drug design to improve the pharmacokinetic profile of potential medicines.

Researchers are actively incorporating this scaffold into molecules targeting a range of diseases. The structural features of compounds like this compound allow for effective interaction with various biological targets, including kinases and other enzymes. For instance, derivatives have been investigated as potential inhibitors of GSK-3β, a kinase implicated in various pathologies, and have shown potential in the context of cancer treatment. The piperidine (B6355638) moiety serves as a versatile anchor for further chemical modification, while the oxetane group can occupy solvent-accessible spaces in protein binding pockets, potentially improving ligand-target interactions. nih.gov

The development of drugs for neurodegenerative diseases and various forms of cancer represents a significant area of focus. nih.govnih.gov The ability to fine-tune the properties of the lead compound by modifying the scaffold is a key advantage. For example, the basicity of the piperidine amine can be modulated by the electron-withdrawing nature of the oxetane ring, which is a critical factor for optimizing target engagement and reducing off-target effects like hERG inhibition. nih.gov As our understanding of disease biology deepens, the this compound scaffold is expected to be a valuable starting point for designing next-generation selective and potent inhibitors for a variety of challenging therapeutic targets.

Table 1: Examples of Therapeutic Targets for Oxetane-Containing Compounds

| Therapeutic Target Class | Specific Example | Potential Indication | Reference |

|---|---|---|---|

| Kinases | GSK-3β | Various, including CNS disorders | |

| Kinases | SYK Kinase | Autoimmune diseases, Cancer | nih.gov |

| Kinases | mTOR | Cancer | nih.gov |

| Enzymes | p97 ATPase | Cancer | |

| Receptors | Histamine H3 Receptor | Neurological disorders | nih.gov |

Exploration of New Chemical Space through Scaffold Diversification

To unlock the full potential of the this compound core, medicinal chemists are exploring extensive scaffold diversification. This strategy involves systematically modifying the central structure to create libraries of novel compounds with a wide range of chemical and biological properties. nih.gov The goal is to discover molecules with improved potency, selectivity, and drug-like characteristics that can address a broader array of biological targets. nih.gov

Diversification can be achieved through several approaches:

Modification of the Piperidine Ring: Substituents can be introduced at various positions on the piperidine ring to alter its conformation and interaction with target proteins.

Derivatization of the Amino Group: The secondary amine of the core scaffold can be acylated, alkylated, or used as a nucleophile to attach various functional groups, thereby exploring different chemical vectors and properties.

Alteration of the Oxetane Moiety: While the 3-substituted oxetane is common due to synthetic accessibility, exploring other substitution patterns or even modified ring systems could yield compounds with unique properties. nih.gov

Scaffold Hopping: In some cases, the piperidine or oxetane ring might be replaced entirely with other cyclic systems to create bioisosteres with potentially superior properties, a technique known as scaffold hopping. nih.govresearchgate.net

A key methodology enabling this exploration is the use of versatile chemical reactions that allow for the attachment of the oxetane-piperidine unit to other complex fragments. For example, ruthenium-catalyzed oxidative alkynylation can produce ynones bearing strained rings like oxetanes, which can then be converted into a variety of N-heterocycles such as pyrazoles, isoxazoles, and pyrimidines. nih.gov This allows for the rapid assembly of diverse molecular architectures built around the core scaffold, significantly expanding the chemical space available for drug discovery programs. nih.gov

Table 2: Strategies for Scaffold Diversification

| Diversification Strategy | Description | Example Reaction | Reference |

|---|---|---|---|

| Heterocycle Synthesis | Condensation of oxetane-bearing ynones with hydrazines, hydroxylamine, or amidines. | Ruthenium-catalyzed oxidative alkynylation followed by condensation. | nih.gov |

| N-Substitution | Reaction of the piperidine nitrogen with various electrophiles. | Synthesis of N-substituted acetamide (B32628) derivatives. | tjpr.org |

| C-H Functionalization | Direct modification of C-H bonds on the piperidine ring. | Radical-mediated amination/cyclization. | nih.gov |

| Ring Replacement | Replacing the piperidine or oxetane with another cyclic structure. | Shape-based scaffold hopping from a pyrimidine (B1678525) to a pyrazole (B372694) core. | nih.gov |

Advancements in Synthetic Methodologies for Enhanced Accessibility and Scalability

The broader application of the this compound scaffold in drug discovery is contingent upon the availability of efficient, scalable, and cost-effective synthetic methods. mdpi.com While foundational methods like the alkylation of piperidines with oxetane precursors or reductive amination are established, they can have limitations, including moderate yields or the need for strict reaction control. Consequently, a major research focus is the development of more robust and accessible synthetic routes.

Modern organic chemistry offers several promising avenues for improving the synthesis of this and related scaffolds. Recent advances include:

Novel Catalytic Systems: The development of new catalysts, for example, based on rhodium or iron, can enable reactions under milder conditions, with higher efficiency and selectivity. nih.govmdpi.com Gold-catalyzed reactions have also been employed in the synthesis of related heterocyclic systems. nih.gov

One-Pot and Cascade Reactions: Combining multiple synthetic steps into a single operation (a "one-pot" reaction) or designing reaction cascades significantly improves efficiency by reducing the need for intermediate purification steps, saving time and resources. nih.govmdpi.com Examples include one-pot azide (B81097) reductive cyclizations and intramolecular cyclization/reduction cascades. nih.govmdpi.com

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

These advancements are crucial for producing not only the parent scaffold but also a wide array of derivatives for structure-activity relationship (SAR) studies. The ability to rapidly and reliably synthesize analogs is essential for optimizing lead compounds in drug development pipelines. researchgate.net As new synthetic methods become available, they will lower the barrier to entry for researchers wanting to explore the potential of the this compound scaffold, accelerating the pace of discovery in the field.

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of N-(Oxetan-3-yl)piperidin-4-amine to maximize yield and purity?

Methodological Answer:

Synthesis optimization requires factorial design experiments to evaluate variables such as reaction temperature, solvent polarity, and base strength. For example, alkylation of piperidin-4-amine derivatives (e.g., N-phenylpiperidin-4-amine) with oxetane-containing reagents under basic conditions (e.g., NaH in acetonitrile) has been shown to yield higher purity when reaction times are controlled to minimize side reactions like over-alkylation . Purification via column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) is recommended to separate unreacted starting materials. Monitoring by TLC and LC-MS at intermediate steps ensures reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.